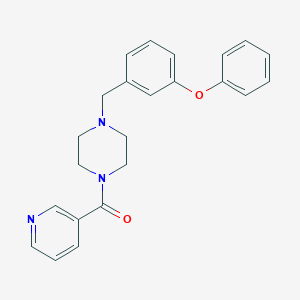
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PBPCP, is a chemical compound that has been widely studied for its potential use in scientific research. PBPCP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to act as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to this receptor. This mechanism of action has been studied in detail using a variety of techniques, including radioligand binding assays and functional assays in cell lines expressing the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, neurotransmitter release, and behavior. In particular, 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to decrease dopamine release in the striatum, a brain region involved in motor control and reward processing.
実験室実験の利点と制限
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its high potency and selectivity for the dopamine D2 receptor. However, one limitation of 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new compounds based on the structure of 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, with improved solubility and other properties. Another area of interest is the use of 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in animal models of neurological and psychiatric disorders, to better understand the role of dopamine in these conditions. Finally, 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine could be used in combination with other drugs or therapies to explore potential synergistic effects.
合成法
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-phenoxybenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. In particular, 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have activity as a dopamine receptor antagonist, making it a valuable tool for studying the role of dopamine in the brain.
特性
分子式 |
C23H23N3O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C23H23N3O2/c27-23(20-7-5-11-24-17-20)26-14-12-25(13-15-26)18-19-6-4-10-22(16-19)28-21-8-2-1-3-9-21/h1-11,16-17H,12-15,18H2 |
InChIキー |
ZXYZJDDGBHHHBF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)